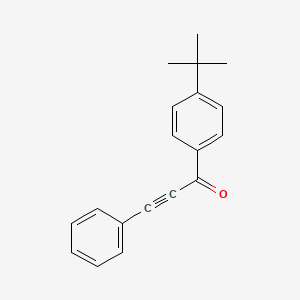
1-(4-tert-Butylphenyl)-3-phenylprop-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-Butylphenyl)-3-phenylprop-2-yn-1-one is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a phenylpropynone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylphenyl)-3-phenylprop-2-yn-1-one can be achieved through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. For this compound, the reaction typically involves the use of 4-tert-butylbenzaldehyde and phenylacetylene under basic conditions, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted Claisen-Schmidt reactions to enhance the reaction rate and yield. Microwave irradiation provides a more efficient and selective method for the synthesis of functionalized benzalacetones, reducing the formation of by-products and minimizing reaction times .
化学反応の分析
Types of Reactions
1-(4-tert-Butylphenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1-(4-tert-Butylphenyl)-3-phenylprop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
作用機序
The mechanism of action of 1-(4-tert-Butylphenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butyl group attached to a phenyl ring, used in the production of epoxy resins and as a plasticizer.
4-tert-Butylbenzoyl chloride: Used in the synthesis of complex organic molecules and as an intermediate in chemical reactions.
Terfenadine: An antihistamine drug with a similar core structure, previously used for treating allergic conditions.
Uniqueness
1-(4-tert-Butylphenyl)-3-phenylprop-2-yn-1-one is unique due to its propynone moiety, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
671796-41-1 |
|---|---|
分子式 |
C19H18O |
分子量 |
262.3 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C19H18O/c1-19(2,3)17-12-10-16(11-13-17)18(20)14-9-15-7-5-4-6-8-15/h4-8,10-13H,1-3H3 |
InChIキー |
XMDVVYUVJDBTQQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


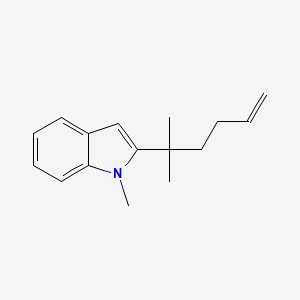
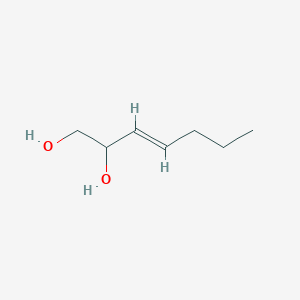
![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)

![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)
![4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B12533500.png)
![3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B12533511.png)
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
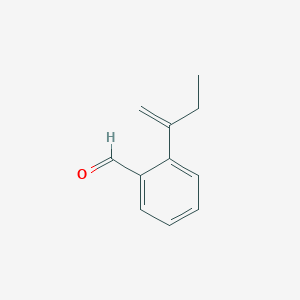

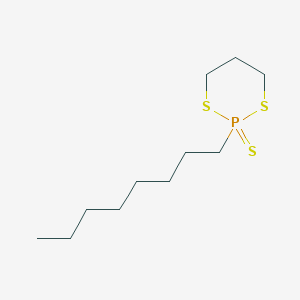
![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
